1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a methanesulfonyl group
Scientific Research Applications
1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The methanesulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these reactions include methanesulfonyl chloride and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
- 1-methanesulfonyl-N-[2-(thiophene-4-amido)phenyl]piperidine-4-carboxamide
Uniqueness
1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its binding affinity and selectivity towards molecular targets. This positional specificity can result in distinct biological activities compared to its analogs .
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(thiophene-3-carbonylamino)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-27(24,25)21-9-6-13(7-10-21)17(22)19-15-4-2-3-5-16(15)20-18(23)14-8-11-26-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVUQGWEDYZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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